molecular formula C16H23NOS B4396061 N-cyclooctyl-2-(methylthio)benzamide

N-cyclooctyl-2-(methylthio)benzamide

Cat. No. B4396061
M. Wt: 277.4 g/mol
InChI Key: FBZYYTQWZJCPSE-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(methylthio)benzamide, also known as CM-118, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the family of benzamide derivatives and has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(methylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by N-cyclooctyl-2-(methylthio)benzamide leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Furthermore, it has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-2-(methylthio)benzamide is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial infections. Furthermore, it has been shown to have low toxicity in animal models. However, one of the limitations of N-cyclooctyl-2-(methylthio)benzamide is its poor solubility in water, which limits its bioavailability in vivo.

Future Directions

There are several future directions for the study of N-cyclooctyl-2-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its bioavailability in vivo. Furthermore, the study of the compound's mechanism of action and its interaction with other cellular pathways can provide insights into its potential therapeutic applications. Finally, the development of N-cyclooctyl-2-(methylthio)benzamide derivatives with improved activity and selectivity can lead to the discovery of novel therapeutic agents.

Scientific Research Applications

N-cyclooctyl-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied in various cancer cell lines. It has also been shown to have anti-inflammatory properties and has been studied in animal models of inflammation. Furthermore, it has been shown to have anti-microbial properties and has been studied against various bacterial and fungal strains.

properties

IUPAC Name

N-cyclooctyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-19-15-12-8-7-11-14(15)16(18)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZYYTQWZJCPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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